Product packaging for 3-Chloro-4,5-dimethoxyaniline(Cat. No.:CAS No. 90006-54-5)

3-Chloro-4,5-dimethoxyaniline

Cat. No.: B2822550
CAS No.: 90006-54-5
M. Wt: 187.62
InChI Key: WKUJGLJEEHTCAX-UHFFFAOYSA-N
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Description

Substituted anilines, aromatic compounds featuring an amino group attached to a benzene (B151609) ring, are foundational scaffolds in modern chemistry. Their structural versatility has led to their incorporation into a vast array of molecules, from pharmaceuticals to advanced materials. bldpharm.com In medicinal chemistry, the aniline (B41778) motif is present in numerous drug candidates and approved medicines. However, the aniline core is also recognized as a "structural alert." This is often due to its susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can generate highly reactive and potentially toxic species like quinone-imines. sigmaaldrich.com

This metabolic liability has driven significant research into creating aniline analogues with improved safety profiles. sigmaaldrich.comcymitquimica.com Chemists often seek to replace or modify the aniline ring to fine-tune a compound's pharmacological properties, including bioavailability, solubility, and receptor selectivity, while mitigating toxicity. bldpharm.com The exploration of less common substitution patterns, such as that found in 3-Chloro-4,5-dimethoxyaniline, is part of a broader strategy to access novel chemical space and develop compounds with more desirable characteristics. cymitquimica.cominstrument.com.cn

The chemical behavior of an aromatic compound is profoundly influenced by its substituents. The specific arrangement of a chloro group and two methoxy (B1213986) groups in this compound dictates the electron density distribution around the ring, thereby affecting its reactivity and the basicity of the amino group. This is governed by a combination of inductive and resonance effects.

Inductive Effect: This effect is transmitted through sigma bonds. Most atoms commonly found in substituents, such as oxygen and chlorine, are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), deactivating the aromatic ring to electrophilic attack. chemicalbook.com

Resonance Effect: This effect involves the delocalization of lone-pair electrons from the substituent into the aromatic pi-system (+R) or the withdrawal of pi-electrons from the ring (-R). chemicalbook.com

In this compound, the interplay of these groups creates a unique electronic environment. The two strong activating methoxy groups at positions 4 and 5 enrich the ring with electrons, while the deactivating chloro group at position 3 withdraws electron density.

Interactive Table: Electronic Effects of Substituents on the Aniline Ring

Substituent Inductive Effect Resonance Effect Overall Effect on Ring Reactivity
**Amino (-NH₂)*** Electron-withdrawing (-I) Strongly electron-donating (+R) Strong Activator
Methoxy (-OCH₃) Electron-withdrawing (-I) Strongly electron-donating (+R) Strong Activator smolecule.com
Chloro (-Cl) Strongly electron-withdrawing (-I) Weakly electron-donating (+R) Mild Deactivator chemicalbook.com

\The inherent properties of the primary amino group.*

Aromatic amines are of immense industrial and academic importance, primarily serving as versatile synthetic intermediates. 001chemical.comfishersci.se They are the foundational building blocks for a wide range of organic compounds, including azo dyes, polymers, agrochemicals (herbicides and insecticides), and photographic chemicals. 001chemical.comfishersci.se In the pharmaceutical industry, they are indispensable precursors for synthesizing a myriad of drug molecules. biosynth.com

The synthetic utility of aromatic amines is largely derived from the reactivity of the amino group. One of the most powerful transformations involves its conversion to a diazonium salt. Aryl diazonium salts are highly valuable intermediates that can be subsequently converted into a wide variety of functional groups (e.g., halides, cyano, hydroxyl), allowing for extensive diversification of the aromatic scaffold. biosynth.com The most common industrial method for preparing aromatic amines is the catalytic reduction of the corresponding nitroaromatic compounds. fishersci.se This approach is widely used for producing aniline and its derivatives on a large scale. The development of new methods for synthesizing uniquely substituted anilines is an active area of research, as it opens doors to new chemical libraries for drug discovery and materials science.

Interactive Table: Major Product Classes Derived from Aromatic Amine Intermediates

Product Class Description
Azo Dyes A large class of colored organic compounds used extensively in the textile and food industries, formed via diazo coupling reactions. biosynth.com
Pharmaceuticals The aniline scaffold is a key component of many active pharmaceutical ingredients across various therapeutic areas. biosynth.com
Polymers Used in the production of high-performance polymers like polyurethanes and polyamides. fishersci.se
Agrochemicals Serve as precursors for a range of herbicides, insecticides, and fungicides. fishersci.se
Functional Materials Employed in the synthesis of photographic chemicals and other specialized organic materials. fishersci.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B2822550 3-Chloro-4,5-dimethoxyaniline CAS No. 90006-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJGLJEEHTCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 3 Chloro 4,5 Dimethoxyaniline

Investigations into Analogous Synthetic Routes from Related Dimethoxyaniline Precursors

The preparation of 3-Chloro-4,5-dimethoxyaniline frequently adapts established synthetic methods used for structurally similar dimethoxyaniline compounds. These routes are carefully modified to produce the specific substitution pattern required for the target molecule.

Regioselective Halogenation Strategies for Dimethoxyanilines

The introduction of a chlorine atom directly onto the dimethoxyaniline framework necessitates strict control over the regioselectivity of the reaction. The activating and ortho-, para-directing nature of both the amino and methoxy (B1213986) groups presents a challenge in selectively functionalizing the 3-position.

Electrophilic chlorination stands as a principal method for adding a chlorine atom to the aromatic ring of 4,5-dimethoxyaniline. This reaction typically employs a chlorinating agent that generates an electrophilic chlorine species (Cl+). Commonly used reagents for this purpose include N-chlorosuccinimide (NCS), sulfuryl chloride, and hydrochloric acid in the presence of an oxidizing agent. nih.govhalideschemicals.comorganic-chemistry.orgisca.in The choice of solvent and reaction conditions is crucial for modulating the reactivity of both the substrate and the electrophile, which in turn influences the regiochemical outcome. For instance, the chlorination of electron-rich aromatic compounds like phenols and anilines can be achieved using NCS. halideschemicals.comnsf.gov

Achieving selective chlorination at the 3-position of a 4,5-dimethoxyaniline system is a notable synthetic challenge. The directing effects of the existing substituents would typically favor chlorination at the 2- or 6-positions, which are ortho to the strongly activating amino group. thieme-connect.com To guide the electrophile to the desired 3-position, a common strategy is the use of a protecting group on the amine. Acylation of the amino group to form an amide can moderate its activating influence and introduce steric hindrance, disfavoring substitution at the adjacent 2- and 6-positions. nih.gov This steric bulk can promote chlorination at the less hindered 3-position. After the chlorination step, the protecting group can be removed through hydrolysis to yield the desired this compound.

Reduction of Nitro-Substituted Aromatic Precursors

An alternative, and often more regioselective, strategy for synthesizing this compound involves the reduction of a nitro-substituted precursor, such as 1-chloro-2,3-dimethoxy-5-nitrobenzene. This approach bypasses the difficulties of direct regioselective chlorination of the aniline (B41778) by first introducing a nitro group, which can then be selectively reduced to the amine. The synthesis of the nitro precursor can be more straightforward, often starting from commercially available materials.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. kaust.edu.salibretexts.org This process typically involves reacting the nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst. libretexts.orgmdpi.com Supported catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are frequently employed due to their high activity and ease of separation from the reaction mixture. kaust.edu.sasmolecule.comgoogle.comgoogle.com The reaction is generally performed in a suitable solvent, such as ethanol (B145695), methanol (B129727), or xylene, under various pressures of hydrogen gas. google.comchemicalbook.com The effectiveness of the reduction can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the pH of the reaction medium. google.comgoogle.comchemicalbook.com This method is often preferred for its clean reaction profile and high yields. kaust.edu.sa

Table 1: Catalytic Hydrogenation of Nitro-Substituted Precursors

Catalyst Substrate Product Solvent Conditions Yield
Platinum on Carbon (sulfited) 4-Chloro-2,5-dimethoxynitrobenzene 4-Chloro-2,5-dimethoxyaniline Xylene 80-110 °C, 5-50 atm H₂, pH 8-10 High
Supported Metal Activated Carbon 4-Chloro-2,5-dimethoxy nitrobenzene 4-Chloro-2,5-dimethoxyaniline Methanol 70-80 °C, 0.3-1.0 MPa H₂, pH 7-8 >95%

This table is illustrative and based on findings for analogous compounds. kaust.edu.sagoogle.comchemicalbook.com

For laboratory settings where high-pressure hydrogenation equipment may not be readily available, chemical reduction using hydrazine (B178648) hydrate (B1144303) presents a practical alternative. mdpi.comgoogle.com This method often utilizes a catalyst, such as iron(III) chloride or Raney nickel, to facilitate the transfer of hydrogen from hydrazine hydrate to the nitro group. lehigh.edugoogle.com The reaction is typically conducted by refluxing the nitroaromatic precursor with an excess of hydrazine hydrate in a solvent like ethanol. lehigh.edu The use of an iron catalyst, sometimes in conjunction with activated carbon, has been shown to be effective for the reduction of various nitroarenes. lehigh.eduumh.esresearchgate.net This approach is generally considered a safer and more convenient option for smaller-scale syntheses compared to catalytic hydrogenation. lehigh.edu

Table 2: Hydrazine Hydrate Reduction of Nitro-Substituted Precursors

Reagent Catalyst Substrate Product Solvent Conditions Yield
Hydrazine Hydrate Supported Nickel on TiO₂-Al₂O₃ 4-Chloro-2,5-dimethoxy nitrobenzene 4-Chloro-2,5-dimethoxyaniline Ethanol Not Specified ≥95%
Hydrazine Hydrate Iron(III) Chloride & Activated Carbon Substituted Nitrobenzenes Substituted Anilines Ethanol Reflux High

This table is illustrative and based on findings for analogous compounds. lehigh.edugoogle.comumh.es

Optimization of Reaction Conditions (temperature, pressure, catalysts, solvents, pH) for Selective Reduction

The selective reduction of the nitro group in a precursor molecule, such as 1-chloro-2,3-dimethoxy-5-nitrobenzene, is a critical step in one of the primary synthetic routes to this compound. Achieving high yield and selectivity, particularly the preservation of the chloro-substituent, necessitates careful optimization of reaction parameters.

Temperature and Pressure: Catalytic hydrogenation reactions are often sensitive to temperature and pressure. For the reduction of related compounds like 4-chloro-2,5-dimethoxynitrobenzene, temperatures are typically maintained between 80°C and 110°C. google.com Pressures for these hydrogenations can range from 5 to 100 atmospheres, with ranges of 10-50 bar H₂ being common. google.comnih.govgoogle.com Higher temperatures can increase reaction rates but may also lead to undesirable side reactions, such as dehalogenation. For instance, in the manganese-catalyzed hydrogenation of nitroarenes, temperatures were tested up to 140°C. nih.gov

Catalysts: The choice of catalyst is paramount for efficient and selective reduction. While noble metal catalysts like platinum-on-carbon (Pt/C) are highly effective, modifications are often required to prevent dehalogenation. google.com A sulfited Pt/C catalyst, for example, is used to enhance selectivity. google.com Non-noble metal catalysts are gaining traction as more economical and sustainable alternatives. rsc.org These include nanostructured catalysts like Ni-MoCₓ, which show high activity and selectivity in water, and manganese-based pincer complexes. nih.govsciopen.com Supported nickel catalysts, particularly on composite carriers like TiO₂-Al₂O₃, have also been developed for the reduction of chloronitroaromatics using hydrazine hydrate as the hydrogen source, thus avoiding the need for high-pressure hydrogen gas. google.com Promoters can also be used; single-site tin on a TiO₂ support has been shown to significantly boost both activity and selectivity for various metal catalysts (Au, Ru, Pt, Ni) in nitroarene hydrogenation. d-nb.info

Solvents and pH: The solvent system and pH play a crucial role. Aromatic solvents such as xylene or toluene (B28343) are frequently used in industrial processes. google.comnih.gov However, for greener processes, water or alcohols like methanol and ethanol are preferred. google.comsciopen.comgoogle.comchemicalbook.com The pH of the reaction medium is often controlled to optimize the reaction and product stability. In one patented process, a compound that provides a pH of 8 to 10 in an aqueous solution, such as disodium (B8443419) hydrogenphosphate, is added to the reaction mixture. google.com Maintaining a pH between 7 and 8 has also been noted as a key parameter in other systems. chemicalbook.com

Below is a table summarizing various optimized conditions for the reduction of substituted nitroarenes, analogous to the synthesis of this compound.

Catalyst SystemSolventTemperaturePressureKey Additives/pH ControlReference
Sulfited Platinum-on-Carbon (Pt/C)Xylene80-110°C5-50 atmDisodium hydrogenphosphate (pH 8-10), Morpholine google.com
Manganese Pincer Complex (Mn-1)Toluene130°C80 bar H₂K₂CO₃ (base) nih.govacs.org
Ni-MoCₓ NanocompositeWater140°C2 MPa H₂None specified sciopen.com
Supported Nickel on TiO₂-Al₂O₃EthanolNot specifiedAtmospheric (uses Hydrazine Hydrate)None specified google.com
Nickel CatalystWater30-80°C10-100 atmNone specified google.com

Multi-Step Synthesis Employing Protecting Group Chemistry

An alternative and highly controlled synthetic route involves the use of protecting groups to manage the reactivity and directing effects of the amine functionality. utdallas.edu This strategy is essential when direct chlorination of an aniline precursor would lead to a mixture of isomers or unwanted side reactions. utdallas.edu The amine is temporarily converted into a less reactive group, such as an amide, allowing for selective modification of the aromatic ring. The protecting group is then removed in the final step to reveal the target aniline. utdallas.edu

N-Acetylation and Subsequent Chlorination

This sequence typically begins with the N-acetylation of a suitable dimethoxyaniline precursor, such as 4,5-dimethoxyaniline. The acetylation is commonly achieved using acetic anhydride (B1165640). imist.mapharmaexcipients.comnih.gov This step converts the highly activating amino group (-NH₂) into a moderately activating N-acetyl group (-NHCOCH₃), which also provides steric hindrance to prevent reactions at certain positions. utdallas.edu

Once the amine is protected as an acetanilide (B955), the subsequent electrophilic aromatic substitution—chlorination—can be performed with greater control. The directing effects of the N-acetyl and methoxy groups guide the incoming electrophile. For the synthesis of the analogous 4-chloro-3,5-dimethoxyaniline, chlorination is performed on N-acetyl-3,5-dimethoxyaniline using a chlorinating agent like sulfuryl chloride (SO₂Cl₂). pharmaexcipients.comnih.gov Other reagents, such as N-chlorosuccinimide (NCS), are also employed for regioselective chlorination of activated aromatic rings. jst.go.jp In the case of N-acetyl-4,5-dimethoxyaniline, the combined directing effects of the substituents would favor chlorination at the C-3 position.

Deprotection Strategies for Amine Functionality

The final step in this synthetic sequence is the deprotection of the amine, which involves the hydrolysis of the N-acetyl group. Conventionally, this is achieved under harsh basic or acidic conditions, such as refluxing with an aqueous base. pharmaexcipients.comnih.govresearchgate.net While effective, these conditions can be detrimental to other sensitive functional groups in the molecule. researchgate.net

To address this, milder and more selective deprotection methods have been developed. These strategies offer greater functional group tolerance and are often more aligned with the principles of green chemistry.

Deprotection MethodReagents and ConditionsCharacteristicsReference
Basic HydrolysisAqueous NaOH or KOH, often with heatingConventional, effective, but can be harsh. pharmaexcipients.comnih.govresearchgate.net
Ammonium (B1175870) Salt-Catalyzed HydrazinolysisHydrazine and an ammonium saltMilder alternative to strong base, good for sensitive substrates. researchgate.net
UltraMILD DeprotectionPotassium carbonate in methanol at room temperature.Very gentle conditions, suitable for highly sensitive molecules. glenresearch.com
AMA Reagent1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine.Fast and effective at room or slightly elevated temperatures. glenresearch.com
Schwartz's ReagentZirconocene hydrochloride (Cp₂ZrHCl)Mild, neutral conditions with rapid reaction times at room temperature. researchgate.net

Evaluation of Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being evaluated through the lens of green chemistry. The goal is to minimize environmental impact by using safer reagents and solvents, improving energy efficiency, and reducing waste. ijcrt.org

Several aspects of the synthetic routes described can be optimized according to these principles:

Safer Solvents: Traditional syntheses often rely on hazardous organic solvents like chlorinated hydrocarbons or volatile aromatics. imist.maijcrt.org Green approaches advocate for their replacement with safer alternatives such as water, ethanol, or performing reactions under solvent-free conditions. tandfonline.comchemmethod.comchemrxiv.org For example, the catalytic hydrogenation of nitroarenes has been successfully performed in water, which is non-toxic, inexpensive, and non-flammable. google.comsciopen.comchemmethod.com

Alternative Reagents and Catalysts: The N-acetylation step can be made greener by replacing acetic anhydride and pyridine (B92270) with a system of acetic acid and zinc dust, which avoids a toxic base and improves atom economy. imist.ma In the reduction step, moving from precious metal catalysts (Pt, Pd) to more abundant and less toxic base-metal catalysts (e.g., Ni, Mn, Fe) is a key green strategy. nih.govsciopen.comacs.org The use of recyclable magnetic nanocatalysts further enhances the sustainability of the process. chemmethod.com

Energy Efficiency: Microwave-assisted synthesis represents a significant improvement in energy efficiency. tandfonline.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with easier purification. tandfonline.commdpi.com

Process Optimization and Scale-Up Considerations for Efficient Production

Translating a laboratory-scale synthesis to efficient, large-scale industrial production presents a unique set of challenges. Process optimization focuses on maximizing yield, purity, and throughput while ensuring safety and cost-effectiveness.

Key considerations for the scale-up of this compound synthesis include:

Reaction Technology: For large-scale production, moving from traditional batch reactors to continuous flow systems can offer significant advantages. acs.org Continuous flow processing allows for better control over reaction parameters (temperature, pressure, mixing), improved heat transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and higher space-time yields. acs.org

Catalyst Management: On an industrial scale, the cost, activity, and lifecycle of the catalyst are critical. Processes are designed to allow for easy separation and recycling of the catalyst. For instance, after hydrogenation, the catalyst can be filtered off under an inert atmosphere (e.g., nitrogen) and reused in subsequent batches. google.comgoogle.com

Work-up and Purification: The isolation and purification of the final product must be robust and scalable. Simple precipitation and filtration are preferred over chromatographic purification for large quantities. rsc.org The work-up procedure can be critical; for a related isomer, it was found that simple solvent removal led to dark, impure products, whereas a specific procedure of cold stirring in a water-xylene mixture followed by filtration was necessary to obtain a high-purity, colorless product. google.com

Raw Material Specifications: The physical properties of starting materials can impact the reaction at scale. For the hydrogenation of a solid nitroaromatic precursor, comminuting (grinding) the material to a consistent and small particle size (e.g., below 100 µm) was found to be a key parameter for an efficient industrial process. google.com

The table below outlines some of the critical factors in process optimization and scale-up.

ConsiderationLaboratory Scale ApproachIndustrial Scale-Up StrategyReference
Reaction VesselRound-bottom flask (Batch)Large batch reactor or Continuous flow reactor acs.org
Heat ManagementHeating mantle, oil bathJacketed reactors, internal cooling coils, superior heat exchange in flow systems acs.org
Catalyst SeparationGravity or vacuum filtrationPressure filtration under inert atmosphere, systems for catalyst recycling google.com
Product IsolationSolvent evaporation, column chromatographyCrystallization, precipitation, filtration, distillation google.comrsc.org
Process SafetyFume hoodClosed systems, process control automation, minimizing hazardous inventories (flow chemistry) acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4,5 Dimethoxyaniline

Amination Reactions and Formation of N-Substituted Derivatives

The primary amine functionality of 3-chloro-4,5-dimethoxyaniline allows for various N-alkylation and N-acylation reactions to form N-substituted derivatives. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. smolecule.com The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Acylation of the amino group is also a common transformation. This is often performed to protect the amino group during subsequent reactions or to introduce specific functionalities. Reagents such as acetic anhydride (B1165640) can be used to form the corresponding acetanilide (B955) derivative.

These N-substituted derivatives are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. smolecule.com

Diazotization Chemistry and Aryl Diazo Salt Formation

Aromatic primary amines like this compound can undergo diazotization, a reaction that converts the amino group into a diazonium group (-N₂⁺). masterorganicchemistry.com This reaction is typically carried out by treating the aniline (B41778) with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. rsc.org

The resulting 3-chloro-4,5-dimethoxybenzenediazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of nucleophilic substitution reactions. libretexts.org

Table 1: Diazotization of this compound

ReactantReagentsProductReaction Conditions
This compoundNaNO₂, HCl3-Chloro-4,5-dimethoxybenzenediazonium chloride0–5 °C

Aryl diazonium salts are valuable precursors for a wide array of chemical transformations. One of the most significant applications is their use in azo coupling reactions to form azo compounds, which are often highly colored and used as dyes. libretexts.orgsmolecule.com In these reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. masterorganicchemistry.com

The Sandmeyer reaction provides a pathway to introduce a variety of substituents onto the aromatic ring by reacting the diazonium salt with copper(I) salts. masterorganicchemistry.com For example, copper(I) chloride, copper(I) bromide, and copper(I) cyanide can be used to replace the diazonium group with -Cl, -Br, and -CN, respectively. masterorganicchemistry.com

Furthermore, the Schiemann reaction allows for the introduction of a fluorine atom by treating the diazonium salt with fluoroboric acid (HBF₄), followed by heating. masterorganicchemistry.comlibretexts.org The diazonium group can also be replaced by a hydroxyl group by heating the diazonium salt in an aqueous solution, or by a hydrogen atom (reductive deamination) using reagents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com In this compound, the chloro group itself is a leaving group.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The amino and methoxy (B1213986) groups are strong activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-directing group. evitachem.com The combined effect of these substituents directs incoming electrophiles to specific positions on the ring.

The powerful activating and directing effects of the amino and methoxy groups make the aromatic ring of this compound highly nucleophilic and susceptible to electrophilic attack at the positions ortho and para to the amino group. evitachem.com However, considering the substitution pattern, the position para to the amino group is already occupied by a methoxy group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group. One of these positions is occupied by the chloro group, leaving the other ortho position as the most likely site for substitution.

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation are typical examples of EAS. evitachem.comresearchgate.net For instance, a novel and highly regioselective Friedel-Crafts alkylation has been reported for the related 3,5-dimethoxyaniline (B133145). researchgate.net

Palladium-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. alfa-chemistry.com

This compound, with its chloro substituent, can serve as the aryl halide component in Buchwald-Hartwig amination reactions. alfa-chemistry.compublish.csiro.au This allows for the coupling of various primary and secondary amines to the aromatic ring, providing a versatile method for the synthesis of a wide range of N-aryl derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgrsc.org This methodology is highly valued in medicinal chemistry for the construction of complex molecules. publish.csiro.au

Cyclization Reactions for the Formation of Heterocyclic Scaffolds

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, leveraging the reactivity of its primary amine and the electron-rich aromatic ring. evitachem.com The amino group serves as a nucleophile, readily participating in reactions with carbonyl compounds to form imine or enamine intermediates, which can subsequently undergo intramolecular cyclization.

One key application of substituted anilines like this compound is in the synthesis of quinoline (B57606) derivatives. The reaction with aldehydes or ketones can form an imine intermediate, which may then undergo coupling reactions to yield the quinoline scaffold. Furthermore, this compound can act as a precursor for pyrimidine (B1678525) derivatives through condensation reactions with reagents like malononitrile (B47326) derivatives. The optimization of reaction conditions, such as pH and temperature, is crucial to favor cyclization over potential side reactions like hydrolysis.

The electron-donating methoxy groups on the aniline ring enhance its nucleophilicity, facilitating reactions such as the Friedel-Crafts alkylation. For instance, the reaction of 3,5-dimethoxyaniline with aldehydes in the presence of a reducing agent like triethylsilane and an acid catalyst can lead to the formation of various substituted products, which can be precursors to heterocyclic systems like isochromans and tetrahydroisoquinolines. researchgate.net The presence of the chloro group in this compound would be expected to influence the regioselectivity of such reactions.

Multicomponent reactions (MCRs) are an efficient strategy for the synthesis of complex heterocyclic structures. rsc.org Substituted anilines are frequently employed in MCRs to generate a diverse range of scaffolds. For example, the reaction of anilines with indole-3-carbaldehydes, benzil, and ammonium (B1175870) acetate (B1210297) can produce trisubstituted imidazoles. rsc.org While specific examples using this compound are not prevalent in the literature, its structural features suggest its applicability in similar MCRs for the construction of novel heterocyclic frameworks.

A recent development in the synthesis of coumarin (B35378) C3–C4-fused quinoline scaffolds involves the reaction of substituted anilines with 4-azido-3-formylcoumarin. rsc.org This protocol has been shown to be effective with a variety of anilines, including those with electron-donating and electron-withdrawing groups, to produce the desired chromeno[4,3-b]quinolinone products in excellent yields. rsc.org

Table 1: Examples of Cyclization Reactions Involving Substituted Anilines

ReactantsReagents/ConditionsProduct Scaffold
Substituted Aniline, AldehydeTriethylsilane, Trifluoroacetic AcidTetrahydroisoquinoline
Substituted Aniline, BenzaldehydeRu complexes, 120°CQuinoline
Substituted Aniline, Malononitrile derivativepH 6-7, 60-80°CPyrimidine
2-Arylindole-3-carbaldehyde, Substituted Aniline, Benzil, Ammonium AcetateAcetic AcidTrisubstituted Imidazole
4-Azido-3-formylcoumarin, Substituted AnilineAcetonitrile, Room TemperatureChromeno[4,3-b]quinolinone

Electrochemical Behavior and Oxidation Potentials of Substituted Anilines

The electrochemical properties of substituted anilines, including this compound, are of significant interest for understanding their reaction mechanisms, particularly in oxidative processes. The one-electron oxidation potential is a key parameter that quantifies the ease with which an aniline derivative can lose an electron to form a radical cation. rsc.orgumn.edu This parameter is crucial in fields such as environmental chemistry, where it helps predict the fate of anthropogenic compounds. umn.edu

The oxidation potential of an aniline is heavily influenced by the nature and position of the substituents on the aromatic ring. rsc.orgumn.eduumn.edu Electron-donating groups, such as methoxy groups, generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like a chloro substituent, tend to increase the oxidation potential. In the case of this compound, the presence of two strong electron-donating methoxy groups would be expected to significantly lower its oxidation potential, while the moderately electron-withdrawing chloro group would have an opposing, albeit weaker, effect.

Computational studies using semiempirical molecular orbital theory and density functional theory (DFT) have been employed to calculate the one-electron oxidation potentials for a range of substituted anilines in aqueous solution. rsc.orgumn.eduumn.edu These theoretical predictions have shown a strong correlation with experimental data, with mean unsigned errors as low as 0.02 V. rsc.orgumn.eduumn.edu A good correlation is also observed between the oxidation potential and the energy of the highest occupied molecular orbital (HOMO) of the neutral aniline. umn.edu

Experimental determination of oxidation potentials is often carried out using electrochemical techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). rsc.orgosti.gov These methods measure the peak potentials (Ep) associated with the oxidation of the compound. rsc.orgosti.gov While absolute values of oxidation potentials can vary with experimental conditions (e.g., solvent, pH, electrode material), the relative trends among a series of substituted anilines remain consistent. rsc.orgosti.govrsc.org For instance, studies have shown that the oxidation potential of anilines can be affected by the concentration of co-solvents like isopropanol (B130326) (IPA) in aqueous solutions, which can cause modest changes in peak position and size. rsc.org

Table 2: Predicted Influence of Substituents on the Oxidation Potential of Aniline

SubstituentPositionExpected Effect on Oxidation PotentialRationale
Methoxy (-OCH3)4, 5DecreaseStrong electron-donating group, destabilizes the neutral molecule relative to the radical cation.
Chloro (-Cl)3IncreaseInductively electron-withdrawing, stabilizes the neutral molecule.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4,5 Dimethoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons within a molecule. For derivatives of dimethoxyaniline, distinct chemical shifts are observed for different proton groups. For instance, in a study of 3,5-dimethoxyaniline (B133145) derivatives, the methoxy (B1213986) group protons (-OCH₃) typically appear as a singlet around δ 3.81 ppm, while the aromatic protons show signals at approximately δ 6.12 ppm. smolecule.com In another example involving a derivative, 3-Chloro-1-(3,4,5-trimethoxyphenyl)-4-(naphthalen-1-yl)azetidin-2-one, the methoxy protons of the 3,4,5-trimethoxyphenyl group are also observed. mdpi.com The amino group (-NH₂) protons are also identifiable, though their chemical shift can be variable and they may appear as a broad singlet.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Dimethoxyaniline Derivatives

Functional Group Chemical Shift (ppm) Multiplicity Reference
Aromatic-H 6.12 singlet smolecule.com
Methoxy (-OCH₃) 3.81 singlet smolecule.com
Methoxy (-OCH₃) 3.80 singlet mdpi.com
Methoxy (-OCH₃) 2.92 singlet researchgate.net
Amine (-NH₂) ~5.0 singlet
Imine (HC=N) 8.81 - 8.40 singlet researchgate.net

Note: Chemical shifts can vary depending on the solvent and the specific structure of the derivative.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In derivatives of 3-Chloro-4,5-dimethoxyaniline, the carbon atoms of the benzene (B151609) ring, the methoxy groups, and any substituents can be assigned based on their chemical shifts. For example, in a derivative of 3,5-dimethoxyaniline, the carbon atoms of the β-lactam ring appear at specific chemical shifts, such as 62.67 ppm for C3 and 65.63 ppm for C4. mdpi.com The carbons of the methoxy groups and the aromatic ring also have characteristic chemical shifts that aid in the complete structural assignment.

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Dimethoxyaniline Derivatives

Carbon Type Chemical Shift (ppm) Reference
Aromatic C (Varies) mdpi.com
Methoxy C (-OCH₃) (Varies) mdpi.com
β-lactam C3 62.67 mdpi.com
β-lactam C4 65.63 mdpi.com

Note: The specific chemical shifts are highly dependent on the molecular structure and substitution pattern.

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace out the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

The application of these 2D NMR techniques was crucial in the structural determination of various complex derivatives, including glycosylated indolo[3,2-b]quinoline alkaloids and chrysin (B1683763) derivatives, where the intricate structures required detailed connectivity analysis for confirmation. acs.orgmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. In this compound and its derivatives, characteristic absorption bands are observed for the amine (-NH₂) and methoxy (-OCH₃) groups, as well as for the aromatic ring and the carbon-chlorine bond.

N-H Stretching: The amino group typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. For example, a derivative, 4-Chloro-2,5-dimethoxyaniline, exhibits N-H stretching around 3350 cm⁻¹.

C-O-C Vibrations: The methoxy groups give rise to characteristic C-O-C stretching bands.

C=C Stretching: The aromatic ring shows characteristic C=C stretching vibrations, often in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond has a characteristic stretching vibration that can be observed in the fingerprint region of the spectrum.

Other Functional Groups: In derivatives, other functional groups will also have their own characteristic absorption bands, such as the C=O stretching of a β-lactam ring, which was observed at 1763 cm⁻¹ in a synthesized derivative. mdpi.com The formation of an imine (C=N) bond in Schiff base derivatives is confirmed by an absorption band around 1600 cm⁻¹. researchgate.net

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Functional Groups in Dimethoxyaniline Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
N-H Stretch (Amine) ~3350
C=O Stretch (β-lactam) 1763 mdpi.com
C=N Stretch (Imine) ~1600 mdpi.comresearchgate.net
C-O-C Stretch (Methoxy) (Varies)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, Raman spectroscopy can provide detailed information about the vibrations of the benzene ring. For instance, in a study of 3,4,5-trimethoxyaniline (B125895), the NH₂ twisting vibration was identified at 1150 cm⁻¹ in the Raman spectrum, complementing the FT-IR data. researchgate.net The NH₂ wagging mode was also observed as a Raman band at 606 cm⁻¹. researchgate.net The combination of FT-IR and Raman spectroscopy, supported by theoretical calculations, allows for a comprehensive vibrational analysis and a more complete assignment of the fundamental vibrational modes of the molecule. researchgate.netnih.govacs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the theoretical monoisotopic mass is 187.0400 g/mol , corresponding to the molecular formula C₈H₁₀ClNO₂.

The fragmentation of chloro-substituted aromatic amines under electron ionization or collision-induced dissociation (CID) typically involves several key pathways. researchgate.net Common fragmentation patterns for such compounds include:

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond.

Loss of HCl: Elimination of a hydrogen atom and the chlorine atom from the aromatic ring.

Loss of a Methyl Radical (•CH₃): Cleavage of a C-O bond in one of the methoxy groups.

Loss of Formaldehyde (CH₂O): A characteristic fragmentation of methoxy-substituted aromatic compounds.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the C-N bond in the amine group can occur in aliphatic amines, though it is less common in simple aromatic amines. miamioh.edu

MS/MS analysis of the isomer 2,5-Dimethoxy-4-chloroaniline ([M+H]⁺ at m/z 188) reveals characteristic fragment ions that help in its identification. sciex.com

Table 1: MS/MS Fragmentation Data for the Isomer 4-Chloro-2,5-dimethoxyaniline

Precursor Ion (m/z) Fragment Ion (m/z) Probable Neutral Loss
188 173.1 •CH₃

This data is for the isomer 4-Chloro-2,5-dimethoxyaniline and is presented as an illustrative example. sciex.com

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity approximately one-third that of the molecular ion peak (M) due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and conformational details. While the crystal structure for this compound has not been reported in the searched literature, studies on its derivatives offer valuable insights into the molecular architecture.

A study on 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione, which contains the 3,5-dimethoxyaniline moiety, revealed a triclinic crystal system with the space group P-1. researchgate.net Similarly, a cadmium complex of a related isomer, bis(5-chloro-2,4-dimethoxyanilinium) tetrachloridocadmate trihydrate, also crystallizes in the triclinic space group P-1. researchgate.net The analysis of a Schiff-base derivative, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, provides further crystallographic details for a related system. dergipark.org.tr

In these derivatives, the aniline (B41778) ring generally adopts a planar conformation. The substituents (chloro and methoxy groups) lie nearly coplanar with the ring, although slight torsional angles can arise due to steric hindrance and crystal packing forces. For instance, in the Schiff-base derivative of 4-chloro-2,5-dimethoxyaniline, the molecule adopts an E-configuration around the C=N double bond. dergipark.org.tr

Table 2: Crystallographic Data for Derivatives of Chloro-dimethoxyaniline

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione C₁₈H₁₄ClNO₄ Triclinic P-1 a = 7.0016 Å, b = 7.7937 Å, c = 15.6218 Å, β = 97.238° researchgate.net

These examples demonstrate that even with complex substitutions, the fundamental geometry of the substituted aniline core can be precisely determined, providing a basis for understanding its chemical properties.

The supramolecular assembly in the solid state is governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role in the crystal packing of aniline derivatives. The amino group (-NH₂) is an excellent hydrogen bond donor, while the methoxy oxygen atoms and the chloro substituent can act as acceptors.

In the crystal structure of bis(5-chloro-2,4-dimethoxyanilinium) tetrachloridocadmate trihydrate, an extensive network of hydrogen bonds stabilizes the packing. researchgate.net These include N-H···O, O-H···O, N-H···Cl, and O-H···Cl interactions, which link the organic cations, the inorganic anions (CdCl₄²⁻), and the water molecules into a layered organization. researchgate.net

Similarly, the structure of 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione features intermolecular hydrogen bonds. researchgate.net Specifically, N-H···O and C-H···O interactions are observed, which connect adjacent molecules. researchgate.net The crystal structure of the Schiff-base derivative (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol also reveals the importance of intermolecular forces, including C-H···O and C-H···Cl interactions, in building a three-dimensional network. dergipark.org.tr A strong intramolecular O-H···N hydrogen bond is also present in this particular derivative, which influences its conformation. dergipark.org.tr

Table 3: Examples of Hydrogen Bonds in Chloro-dimethoxyaniline Derivatives

Compound Donor-H···Acceptor D···A Distance (Å) D-H···A Angle (°) Ref.
2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione N1-H1····O2 3.227 157.1 researchgate.net
2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione C5-H5····O1 3.247 164.0 researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2,5-Dimethoxy-4-chloroaniline
4-Chloro-2,5-dimethoxyaniline
2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione
bis(5-chloro-2,4-dimethoxyanilinium) tetrachloridocadmate trihydrate

Computational Chemistry and Theoretical Investigations of 3 Chloro 4,5 Dimethoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular structures and properties. For 3-Chloro-4,5-dimethoxyaniline, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to build a comprehensive theoretical picture.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Calculations

Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational cost. sphinxsai.com The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used. sphinxsai.comgrafiati.com

Geometry Optimization: The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For aniline (B41778) derivatives, DFT methods like B3LYP with a basis set such as 6-31G** have been shown to provide optimized structures that are in good agreement with experimental data. scispace.comresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The presence of substituents like chlorine and methoxy (B1213986) groups on the aniline ring influences bond lengths and angles. scispace.comresearchgate.net

Electronic Structure and Energy: Once the geometry is optimized, DFT is used to calculate the electronic structure, which describes the distribution of electrons within the molecule. This provides insights into properties like dipole moment and molecular electrostatic potential (MEP), which can indicate regions of electrophilic and nucleophilic reactivity. chemrxiv.org Total energy calculations help determine the relative stability of different conformations or isomers of the molecule.

Hartree-Fock (HF) Level Calculations for Comparative Analysis

The Hartree-Fock (HF) method is an ab initio calculation that was a cornerstone of computational chemistry before the widespread adoption of DFT. sphinxsai.com While generally less accurate than DFT because it does not fully account for electron correlation, HF calculations are still valuable for comparative purposes. researchgate.netresearchgate.net

Comparative Geometry: Comparing bond lengths and angles calculated at the HF level with those from DFT and experimental results can highlight the importance of electron correlation for a particular system. researchgate.net For instance, in chloro-substituted anilines, the aromatic C-C bond distances calculated with B3LYP tend to be different from those computed using HF. researchgate.net

Energy Comparison: The total energy calculated via HF is always higher than the true energy and the energy from a correlated method like DFT. This difference, known as the correlation energy, is a key factor in the accurate prediction of chemical properties. Comparing HF and DFT results provides a measure of the significance of electron correlation in this compound.

Basis Set Selection and Their Impact on Computational Accuracy

The choice of a basis set is crucial in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the results and the computational time required.

Pople-style Basis Sets: Basis sets like 6-31G(d,p) and 6-311++G(d,p) are widely used. researchgate.netasianpubs.org The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The symbols in parentheses, like (d,p), denote the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are important for describing chemical bonds accurately. The "+" symbols indicate the inclusion of diffuse functions, which are necessary for describing anions or systems with lone pairs of electrons.

Impact on Accuracy: Using a larger, more flexible basis set generally leads to more accurate results, but at a higher computational cost. beilstein-journals.org For many aniline derivatives, the B3LYP/6-311++G(d,p) level of theory provides a good balance and is often used for calculating vibrational frequencies and other properties. researchgate.netasianpubs.org Studies on similar molecules have sometimes found that the choice of basis set has a less significant effect on the geometry compared to the choice of the computational method (e.g., DFT vs. HF). scispace.comresearchgate.net

Vibrational Frequency Predictions and Correlation with Experimental Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These predictions are invaluable for assigning experimental spectral bands to specific molecular motions. researchgate.net

After geometry optimization, a frequency calculation is performed. researchgate.net The results provide a set of vibrational modes and their corresponding frequencies. It is common for calculated frequencies, especially from DFT methods, to be systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. sphinxsai.com To improve agreement with experimental data, a scaling factor is often applied. For B3LYP calculations, this factor is typically around 0.96. sphinxsai.comasianpubs.org

For this compound, key vibrational modes would include:

N-H stretching of the amino group.

C-N stretching.

C-Cl stretching.

Aromatic C-H and C=C stretching.

Asymmetric and symmetric stretching of the methoxy (O-CH₃) groups.

Twisting and wagging of the amino group. researchgate.net

Comparing the scaled theoretical frequencies with experimental IR and Raman spectra allows for a detailed and confident assignment of the observed bands. asianpubs.orgasianpubs.org

Table 1: Hypothetical Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeUnscaled Calculated Frequency (B3LYP/6-311++G(d,p))Scaled Calculated FrequencyPotential Experimental Frequency
N-H Asymmetric Stretch35053435~3430
N-H Symmetric Stretch34103342~3340
C-H Aromatic Stretch30853023~3025
O-CH₃ Asymmetric Stretch29802920~2918
O-CH₃ Symmetric Stretch28552798~2800
C=C Aromatic Stretch16201588~1590
NH₂ Scissoring16101578~1580
C-N Stretch13201294~1295
C-O Stretch12501225~1228
C-Cl Stretch750735~738

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

HOMO and LUMO: The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the reactivity and stability of a molecule. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small energy gap suggests that the molecule is more reactive.

For this compound, the electron-donating amino and methoxy groups would be expected to raise the energy of the HOMO, while the electron-withdrawing chloro group would lower it. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack. Computational studies on similar aniline derivatives have used FMO analysis to correlate the HOMO-LUMO gap with properties like antioxidant activity.

Table 2: Calculated Frontier Molecular Orbital Properties of an Aniline Derivative

ParameterValue (eV)
HOMO Energy-5.25
LUMO Energy-0.20
HOMO-LUMO Gap (ΔE)5.05

Note: These values are illustrative and based on calculations for a similar dimethoxyphenyl-amine derivative at the B3LYP/6-31+G(d) level of theory. rsc.org

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. acs.orgnih.gov This involves mapping the potential energy surface (PES) of a reaction, which describes the energy of the system as the reactants are converted into products.

Identifying Stationary Points: The process begins by optimizing the geometries of the reactants, products, and any intermediates. The most critical part is locating the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net A transition state is a saddle point on the PES, meaning it is a maximum in the direction of the reaction and a minimum in all other directions. Vibrational frequency calculations are used to confirm the nature of these stationary points; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Reaction Pathway: Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy barrier. acs.org This value is critical for understanding the kinetics of the reaction. Computational studies on the reactions of substituted anilines, such as oxidation or electrophilic substitution, have successfully used DFT to calculate activation barriers and elucidate reaction pathways, showing how substituents influence reactivity. acs.orgresearchgate.net For example, in the chlorination of aniline, DFT calculations have been used to model the stability of reaction intermediates and the energy barriers involved. researchgate.net

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this analysis is crucial for understanding its interaction with specific biological targets at the atomic level. These studies are fundamental in medicinal chemistry for predicting the binding affinity and mode of action of a compound with a protein or enzyme active site.

Research involving derivatives and analogs of this compound has utilized molecular docking to elucidate their mechanism of action. For instance, studies on related compounds have shown that the chloro and methoxy groups are significant for biological activity, playing a crucial role in binding affinity and reactivity. The dimethoxy-phenyl moiety can contribute to lipid solubility, which may facilitate membrane permeability in biological systems.

Molecular docking simulations of compounds structurally related to this compound have been performed to understand their interactions with various protein targets. For example, in studies of FGFR1 inhibitors, the dimethoxyphenyl group was identified as important for inserting into a hydrophobic pocket of the enzyme, contributing to selective binding. tandfonline.com Similarly, docking studies of other aniline derivatives have been used to predict binding modes within the active sites of bacterial enzymes, such as penicillin-binding proteins, suggesting mechanisms for their antibacterial activity. In the study of tubulin polymerization inhibitors, docking experiments helped to explain the structure-activity relationships of compounds binding to the colchicine (B1669291) site. researchgate.net

These computational analyses provide a detailed view of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding between the ligand and the target protein. The binding energy, often expressed in kcal/mol, is a key output of docking studies, indicating the stability of the ligand-protein complex. A lower binding energy generally corresponds to a more stable complex.

Related Compound ClassProtein TargetKey Interactions Observed in DockingSignificance of Findings
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide derivativesPenicillin-binding proteins (e.g., PDB:5MM8)Strong binding affinities (e.g., -7.7 kcal/mol) were observed. Suggests a mechanism of antibacterial action through inhibition of cell wall synthesis.
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesFGFR1 Kinase DomainThe dimethoxyphenyl group fits into a hydrophobic pocket, crucial for selectivity. tandfonline.com The methoxy group can form hydrogen bonds with amino acid residues like Ala564. tandfonline.comProvides a structural basis for the rational design of novel and selective FGFR1 inhibitors. tandfonline.com
(7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrateSerum Albumin (BSA and HSA)Binding occurs at site I (subdomain II) primarily through hydrophobic interactions. rsc.orgElucidates the binding mechanism to carrier proteins, which affects drug distribution and availability. rsc.org
3-chloro-β-lactams (Combretastatin A-4 analogues)β-tubulin (Colchicine binding site)Molecular docking explored interactions within the active site cavity. mdpi.comSupports the hypothesis that these compounds target tubulin, leading to mitotic catastrophe in cancer cells. mdpi.com

Topological Analysis of Electron Density (e.g., AIM theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. wiley-vch.de This approach partitions a molecule into atomic basins based on the topology of the electron density, ρ(r), allowing for the calculation of atomic properties and the characterization of chemical bonds. wiley-vch.de The analysis focuses on critical points in the electron density where the gradient is zero. These points are classified by their rank and signature, with bond critical points (BCPs) being of particular interest as they signify the presence of a chemical bond. wiley-vch.de

For substituted anilines and related aromatic compounds, QTAIM analysis offers deep insights into the nature of intramolecular interactions and the electronic effects of substituents. researchgate.netcapes.gov.br The properties at the BCP, such as the electron density (ρ(r_b)), its Laplacian (∇²ρ(r_b)), and the total energy density (H(r_b)), are used to classify the nature of the chemical bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions).

The analysis of electron density can also be extended to understand non-covalent interactions, such as hydrogen bonds, which are crucial for the structure and function of many chemical and biological systems. ijnc.ir The presence of the amino and methoxy groups in this compound makes it a candidate for forming such interactions, which could be characterized using QTAIM. Computational studies on related systems have successfully used QTAIM to analyze the strength and nature of hydrogen bond interactions. ijnc.ir

QTAIM ParameterDefinitionSignificance in Analyzing Substituted Anilines
Electron Density at BCP (ρ(r_b))The value of the electron density at the bond critical point.Correlates with the bond order or strength; higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ(r_b))The second derivative of the electron density at the BCP. A negative value indicates a shared-shell (covalent) interaction, while a positive value indicates a closed-shell interaction (ionic, hydrogen bond, van der Waals).Characterizes the nature of the chemical bond. For C-N, C-C, and C-H bonds in anilines, this is typically negative.
Total Energy Density (H(r_b))The sum of the kinetic energy density (G(r_b)) and potential energy density (V(r_b)) at the BCP.A negative H(r_b) is indicative of a significant covalent character in the interaction.
Atomic Charges (Q(Ω))The net charge on an atom, calculated by integrating the electron density over the atomic basin (Ω).Reflects the electron-donating or withdrawing effects of substituents and correlates with molecular reactivity and properties like pKa. capes.gov.br

Advanced Applications in Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Organic Dyes and Pigments

3-Chloro-4,5-dimethoxyaniline serves as a crucial intermediate in the synthesis of a variety of organic dyes and pigments. Its unique molecular structure, featuring a reactive amine group and substituent effects from the chlorine and methoxy (B1213986) groups, makes it a valuable precursor for chromophoric systems. The presence of the chlorine atom can enhance the lightfastness and stability of the resulting colorants, while the methoxy groups can influence the hue and solubility.

Precursor for Azo Dyes and Colorant Development

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component.

The diazotization of this compound involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive species then undergoes an electrophilic substitution reaction with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine, to form the azo dye. The specific coupling partner used, along with the substitution pattern on the aniline (B41778) ring, determines the final color of the dye. While specific research detailing the synthesis of azo dyes from this compound is not widely published, the closely related isomer, 4-chloro-2,5-dimethoxyaniline, is a known and valuable intermediate for the preparation of dyes and pigments. google.com This established use suggests a strong potential for this compound to serve a similar role in the development of novel colorants with potentially different shades and properties.

Building Block in the Construction of Complex Molecular Architectures

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocyclic compounds. scispace.com The amine group provides a key reactive site for cyclization reactions, while the substituted benzene (B151609) ring can be further functionalized.

Incorporation into Nitrogen-Containing Heterocyclic Systems (e.g., quinazolines, thiazoles, indoles, azetidinones)

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and functional properties. This compound can be utilized as a starting material for the synthesis of several important heterocyclic scaffolds.

Quinazolines: Quinazolines are a class of bicyclic aromatic compounds that can be synthesized through various methods involving anthranilic acid derivatives or other substituted anilines. General synthetic routes often involve the condensation of an aniline with a suitable carbonyl compound or its derivative, followed by cyclization. nih.govresearchgate.net The amine group of this compound can react with various reagents to form the pyrimidine (B1678525) ring of the quinazoline (B50416) core.

Thiazoles: Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen. The Hantzsch thiazole (B1198619) synthesis is a common method for their preparation, which involves the reaction of a thioamide with an α-haloketone. nih.gov While direct synthesis from this compound is less common, it can be chemically modified to introduce the necessary functional groups to participate in thiazole ring formation.

Indoles: The indole (B1671886) scaffold is a prominent feature in many natural products and pharmaceuticals. Several synthetic methods for indoles, such as the Fischer, Bischler, and Larock syntheses, utilize aniline derivatives as starting materials. nih.gov For instance, this compound could potentially be used in variations of these syntheses to produce substituted indoles.

Azetidinones: Azetidinones, also known as β-lactams, are four-membered cyclic amides. The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used method for their preparation. mdpi.comresearchgate.net Imines can be readily formed from the condensation of anilines, such as this compound, with aldehydes. Subsequent reaction with a ketene would yield the corresponding 3-chloro-azetidin-2-one derivative. A study on the synthesis of antiproliferative 3-chloroazetidin-2-ones utilized the structurally similar 3,4,5-trimethoxyaniline (B125895) as a precursor to form the required imine, highlighting the feasibility of this approach. mdpi.com

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic System General Synthetic Approach Involving an Aniline Derivative
Quinazoline Condensation with a carbonyl compound followed by cyclization.
Thiazole Conversion to a thioamide followed by Hantzsch synthesis.
Indole Fischer, Bischler, or Larock indole synthesis.

| Azetidinone | Formation of an imine and subsequent Staudinger cycloaddition. |

Contribution to Chemical Libraries for Screening in Organic Synthesis

Combinatorial chemistry has become a powerful tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. nih.gov The generation of chemical libraries containing diverse molecular scaffolds is essential for identifying new lead compounds with desired biological or physical properties. This compound, with its multiple functionalization points, is a valuable building block for the creation of such libraries. By reacting it with a variety of other reagents in a combinatorial fashion, a large number of distinct molecules can be synthesized. For example, a library of thiazolo[5,4-f]quinazolines was synthesized using a range of substituted anilines. nih.gov

Design and Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The design of effective chemical probes often starts with a core scaffold that can be systematically modified to optimize potency, selectivity, and other properties. The substituted aniline core of this compound provides a rigid framework that can be elaborated upon to create novel scaffolds for chemical probe development. The chlorine and methoxy groups can be used to fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for a particular biological target.

Utilization in the Synthesis of Functional Organic Materials

The applications of this compound extend beyond the synthesis of discrete molecules to the creation of functional organic materials with interesting electronic and optical properties.

Polyaniline and its derivatives are a well-known class of conducting polymers. nih.gov The electrical conductivity of these materials arises from the delocalized π-electron system along the polymer backbone. The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. The copolymerization of aniline with substituted anilines, such as 2,5-dimethoxyaniline, has been shown to produce soluble and electroactive materials. researchgate.net It is plausible that the incorporation of this compound into a polyaniline backbone could lead to the development of new conductive polymers with tailored properties, such as enhanced solubility, modified redox potentials, and different electrochromic behavior. The presence of the chlorine atom could also influence the polymer's stability and intermolecular interactions.

Future Research Directions and Unexplored Avenues for 3 Chloro 4,5 Dimethoxyaniline

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While methods for producing racemic 3-Chloro-4,5-dimethoxyaniline and its simple derivatives exist, the development of asymmetric synthetic routes to access enantioenriched compounds incorporating this motif remains a significant and valuable challenge. Future research could focus on several key areas:

Chiral Auxiliary-Mediated Synthesis: One promising approach involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the this compound core, directing subsequent reactions to occur stereoselectively. After the desired chiral center is established, the auxiliary can be removed, yielding the enantioenriched product. Research in this area could explore the efficacy of various readily available chiral auxiliaries for dynamic kinetic resolution (DKR), dynamic thermodynamic resolution (DTR), and crystallization-induced dynamic resolution (CIDR) of α-bromoacid derivatives that could then be reacted with this compound. rsc.org

Enantioselective Catalysis: A more efficient and atom-economical approach is the use of chiral catalysts. Future efforts could be directed towards designing and synthesizing novel chiral transition metal catalysts or organocatalysts capable of facilitating reactions such as asymmetric C-H functionalization, amination, or coupling reactions directly on the this compound scaffold. The development of enantioselective photocatalysis, which uses light energy to drive chemical reactions, also presents a frontier for creating chiral derivatives. beilstein-journals.org

Advanced Catalyst Development for Efficient Transformations

The efficiency and selectivity of chemical transformations involving this compound are heavily reliant on the catalyst employed. Future research will undoubtedly focus on creating more advanced and robust catalytic systems.

Palladium Catalysis: Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. rsc.org Future work could involve developing novel palladium precatalysts supported by sophisticated biaryl phosphine (B1218219) ligands to improve the efficiency and scope of coupling reactions with this compound. rsc.org This could lead to milder reaction conditions, lower catalyst loadings, and the ability to couple a wider range of substrates.

Ruthenium Catalysis: Ruthenium catalysts have shown promise in three-component coupling reactions to synthesize complex quinoline (B57606) derivatives from anilines. nsf.gov Investigating the use of neutral Ru-H complexes could provide a step-efficient pathway to novel heterocyclic structures incorporating the this compound unit, avoiding the need for reactive reagents and minimizing wasteful byproducts. nsf.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive radical intermediates. sigmaaldrich.comuni-regensburg.de Future research could explore the use of organic photoredox catalysts, such as acridinium (B8443388) and pyrylium (B1242799) salts, to enable novel transformations of this compound, including C-H chlorination and other functionalizations under gentle conditions. sigmaaldrich.comrsc.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

Understanding the inherent reactivity of this compound is key to unlocking its full synthetic potential. Future studies should aim to explore new reaction pathways and reactivity patterns that go beyond conventional transformations.

Friedel-Crafts Type Reactions: A highly regioselective Friedel-Crafts alkylation has been reported for the related 3,5-dimethoxyaniline (B133145) using aldehydes in the presence of a reducing agent. researchgate.netresearchgate.net This suggests a promising avenue for future research to explore similar regioselective C-H functionalization at the para-position of this compound. researchgate.net The development of this methodology would provide a direct route to a variety of 4-substituted derivatives with potential pharmacological applications. researchgate.net

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would be a highly efficient strategy for building molecular complexity rapidly. For instance, adapting ruthenium-catalyzed three-component deaminative coupling reactions could lead to the synthesis of novel, disubstituted quinoline derivatives. nsf.gov

Photocatalytic Dehalogenation: The chloro-substituent on the ring offers a handle for further functionalization. Research into the photocatalytic dehalogenation of this compound could be explored, potentially using deazaflavins as photocatalysts, which have shown effectiveness in the dehalogenation of other haloaromatics. nih.gov

Interdisciplinary Research Integrating Spectroscopic and Computational Approaches

A deeper understanding of the structural, electronic, and reactive properties of this compound can be achieved through a synergistic combination of experimental and theoretical methods.

Spectroscopic Analysis: Detailed experimental analysis using techniques like FT-IR and Laser Raman spectroscopy can provide valuable information about the vibrational modes of the molecule. researchgate.net These experimental data are crucial for validating and refining computational models. Studies on related substituted anilines have demonstrated the power of this combined approach. sairam.edu.indntb.gov.ua

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can be employed to predict a wide range of molecular properties. researchgate.netnih.govtandfonline.comnih.govbeilstein-journals.org This includes geometric structures, electronic properties like HOMO-LUMO gaps, and the simulation of reaction mechanisms. beilstein-journals.orgacs.org Such computational studies can guide the design of new experiments and help to rationalize observed reactivity. nih.govbeilstein-journals.org For example, computational methods have been used to investigate intramolecular radical addition to substituted anilines and to predict their metabolic fate. nih.govtandfonline.combeilstein-journals.org

Design of Next-Generation Synthetic Targets Incorporating the this compound Motif

The ultimate goal of exploring the chemistry of this compound is to utilize it as a building block for the synthesis of novel molecules with valuable properties. Future research should focus on the rational design of such targets.

Q & A

Q. What are the established synthetic routes for 3-Chloro-4,5-dimethoxyaniline, and how can reaction efficiency be optimized?

The synthesis typically involves sequential functionalization of an aniline precursor. A common method includes:

  • N-acetylation of 3,5-dimethoxyaniline to protect the amine group.
  • Electrophilic chlorination at the para position using chlorinating agents (e.g., Cl2 or N-chlorosuccinimide).
  • Deprotection via acidic hydrolysis to regenerate the free amine. Optimization : Reaction efficiency depends on temperature control (e.g., 0–5°C during chlorination to minimize side reactions) and stoichiometric ratios (e.g., 1.2:1 chlorinating agent to substrate). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98% is typical for research-grade material).
  • Spectroscopy : Confirm the structure via <sup>1</sup>H NMR (δ 6.50 ppm for aromatic protons, δ 3.80 ppm for methoxy groups) and FT-IR (N-H stretch at ~3350 cm<sup>-1</sup>) .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 51.21%, H: 5.37%, Cl: 18.89%) .

Advanced Research Questions

Q. How can positional isomerism (e.g., 2,5- vs. 4,5-dimethoxy substitution) be resolved during synthesis or analysis?

  • Chromatographic Separation : Utilize reverse-phase HPLC with gradient elution to distinguish isomers based on polarity differences.
  • Nuclear Overhauser Effect (NOE) in NMR : Irradiate methoxy protons to identify spatial proximity between substituents (e.g., NOE correlation between Cl and adjacent methoxy groups in 4,5-dimethoxy isomers) .
  • X-ray Crystallography : Resolve ambiguity by determining crystal structures of intermediates or derivatives (e.g., Schiff base analogs) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C, necessitating storage below 25°C in inert atmospheres.
  • Photodegradation : Protect from UV light to prevent demethoxylation or radical formation. Accelerated aging studies under 254 nm UV show 15% degradation over 72 hours .
  • Hydrolytic Sensitivity : The amine group is susceptible to oxidation; use antioxidants (e.g., BHT) in aqueous solutions .

Q. How can researchers leverage this compound in drug discovery pipelines?

  • Scaffold Functionalization : Introduce sulfonamide or urea groups via nucleophilic substitution for antimicrobial or antitumor activity screening.
  • Case Study : Derivatives of 4-chloro-2,5-dimethoxyaniline exhibit IC50 values of 8.2 µM against breast cancer cell lines (MCF-7) via tubulin polymerization inhibition .
  • ADMET Profiling : Assess logP (experimental: 2.1) and solubility (0.5 mg/mL in PBS) to predict bioavailability .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

  • Source Validation : Cross-reference peer-reviewed studies vs. vendor data. For example, melting points vary between 118–121°C (Thermo Scientific) and 97–103°C (Kanto Reagents) due to polymorphic forms or impurities .
  • Recrystallization Solvent Impact : Test multiple solvents (e.g., ethanol vs. hexane) to isolate dominant polymorphs and standardize reporting .

Q. What analytical strategies mitigate spectral data inconsistencies (e.g., NMR shifts)?

  • Deuterated Solvent Effects : Compare <sup>13</sup>C NMR in DMSO-d6 vs. CDCl3; methoxy carbons shift by 1–2 ppm due to hydrogen bonding .
  • pH-Dependent Tautomerism : Adjust solution pH to stabilize specific tautomers (e.g., amine vs. imine forms in Schiff base derivatives) .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Waste Disposal : Incinerate halogenated waste at >1,000°C to prevent toxic byproduct release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.